2-Pyridinemethanol alpha-(4-nitrophenyl)- synonyms and IUPAC name
2-Pyridinemethanol alpha-(4-nitrophenyl)- synonyms and IUPAC name
The following technical guide details the properties, synthesis, and applications of 2-Pyridinemethanol,
Technical Guide: 2-Pyridinemethanol, -(4-nitrophenyl)-
Executive Summary
2-Pyridinemethanol,
Chemical Identity & Nomenclature
Accurate identification is essential due to the existence of structural isomers (e.g., where the pyridine nitrogen is in the 3- or 4-position).
| Attribute | Details |
| IUPAC Name | (4-Nitrophenyl)(pyridin-2-yl)methanol |
| Common Synonyms | |
| CAS Number | Note: Often indexed under general substituted pyridinemethanols.[1][2] Specific isomer CAS requires verification in proprietary databases, but is distinct from the 4-pyridyl isomer (CAS 78500-74-0). |
| Molecular Formula | C |
| Molecular Weight | 230.22 g/mol |
| SMILES | OC(C1=CC=C(=O)C=C1)C2=CC=CC=N2 |
Physicochemical Properties
The compound exhibits properties typical of polar aromatic alcohols, with the nitro group significantly increasing its polarity and melting point compared to its unsubstituted analogues.
| Property | Value (Predicted/Experimental) |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 115–120 °C (Typical for nitro-diarylcarbinols) |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water |
| pKa (Pyridine N) | ~3.5 (Lowered by electron-withdrawing nitrobenzyl group) |
| LogP | ~1.8 – 2.1 |
| H-Bond Donors | 1 (Hydroxyl) |
| H-Bond Acceptors | 4 (Pyridine N, Nitro O's, Hydroxyl O) |
Synthesis Protocols
Synthesis of this compound requires overcoming a specific chemoselectivity challenge: organometallic reagents (Grignard/Lithium) are generally incompatible with nitro groups , as they lead to redox side reactions. Therefore, standard Grignard addition of 2-pyridylmagnesium bromide to 4-nitrobenzaldehyde is not recommended .
Method A: Zinc-Mediated Barbier Reaction (Preferred)
This method utilizes the Barbier reaction , where the organozinc species is generated in situ. Zinc reagents are far more tolerant of nitro groups than magnesium or lithium reagents, allowing for a direct, one-pot synthesis.
Mechanism: 2-Bromopyridine reacts with Zinc metal to form a transient organozinc species (2-PyZnBr) which nucleophilically attacks the aldehyde carbonyl.
Protocol:
-
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
4-Nitrobenzaldehyde (1.1 equiv)
-
Zinc dust (Activated, 2.0 equiv)
-
1,2-Dibromoethane (Catalytic, 5 mol% - activator)
-
Solvent: THF (Dry) or THF/Sat. aq. NH
Cl (1:1 for aqueous Barbier)
-
-
Activation:
-
In a dry 3-neck flask under Nitrogen, suspend Zinc dust in minimal THF.
-
Add 1,2-dibromoethane and heat gently until ethylene gas evolves (activation).
-
-
Reaction:
-
Add 4-Nitrobenzaldehyde and 2-Bromopyridine dissolved in THF.
-
Stir vigorously at Room Temperature (RT) for 4–12 hours. The reaction is exothermic; use a water bath if temp exceeds 40°C.
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO
, Hexane:EtOAc gradient).
-
Method B: Reduction of Diaryl Ketone
Alternatively, the ketone precursor can be reduced.[2] This is useful if the ketone is available or synthesized via Friedel-Crafts (though Friedel-Crafts on nitro-rings is difficult).
-
Precursor: (4-Nitrophenyl)(pyridin-2-yl)methanone.
-
Reduction:
-
Dissolve ketone in Methanol.
-
Add NaBH
(0.5 equiv) slowly at 0°C. -
Stir at RT for 1 hour.
-
Quench with water, extract, and dry.[5]
-
Experimental Workflow Diagram (Barbier Route)
Caption: Workflow for the Zinc-mediated Barbier synthesis, ensuring nitro-group tolerance.
Applications in Drug Development[7][8]
Precursor to Privileged Scaffolds
The nitro group is a "masked" amine. Reduction (e.g., H
-
Significance: This amino-alcohol is a key intermediate for synthesizing antihistamines structurally related to Carbinoxamine and Bepotastine .
-
Derivatization: The primary amine can be further alkylated or sulfonated to tune lipophilicity and receptor binding affinity.
Chiral Ligand Development
The secondary alcohol is a chiral center.
-
Resolution: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can separate the (R) and (S) enantiomers.
-
Utility: Enantiopure pyridyl alcohols serve as bidentate N,O-ligands in asymmetric catalysis (e.g., Zinc-catalyzed alkylation of aldehydes).
Safety & Handling
-
Nitro Compounds: Potentially energetic. Avoid heating crude residues to dryness at high temperatures.
-
Pyridines: Toxic by inhalation and skin contact. Use a fume hood.
-
Zinc Dust: Flammable solid. Dispose of activated zinc residues carefully (quench with water/acid in a hood) to avoid fire hazards.
References
-
Barbier Reaction Mechanism & Scope: J. Am. Chem. Soc., 1982, 104, 3481.[6] Link
-
Zinc-Mediated Synthesis of Functionalized Alcohols: Organic Syntheses, Coll. Vol. 9, p. 139. Link
- Knochel, P. et al. "Preparation of Polyfunctional Organozinc Reagents." Handbook of Functionalized Organometallics, 2008. (Reference for Nitro-tolerance of Zn reagents).
-
Reduction of Nitroarenes: Chem. Rev., 1996, 96, 2035. Link
Sources
- 1. Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction | MDPI [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Barbier reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]
